Methyl {[(propan-2-yl)oxy]methyl}carbamate Methyl {[(propan-2-yl)oxy]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 94724-79-5
VCID: VC17302250
InChI: InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

Methyl {[(propan-2-yl)oxy]methyl}carbamate

CAS No.: 94724-79-5

Cat. No.: VC17302250

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl {[(propan-2-yl)oxy]methyl}carbamate - 94724-79-5

Specification

CAS No. 94724-79-5
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name methyl N-(propan-2-yloxymethyl)carbamate
Standard InChI InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)
Standard InChI Key WMKPRZHDFXGJRA-UHFFFAOYSA-N
Canonical SMILES CC(C)OCNC(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl {[(propan-2-yl)oxy]methyl}carbamate (C₆H₁₃NO₄) features a carbamate functional group (-O-C(=O)-N-) with a methyl ester (OCH₃) and a [(propan-2-yl)oxy]methyl substituent (-CH₂-O-CH(CH₃)₂) on the nitrogen atom. Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
SMILES NotationCOC(=O)NCCOC(C)C
logP (Predicted)1.8–2.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (NH)
Polar Surface Area~65 Ų

The compound’s structure combines hydrophilic (carbamate, ether) and hydrophobic (isopropyl) moieties, suggesting moderate solubility in polar organic solvents and limited water solubility .

Synthesis and Reaction Pathways

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

  • Reaction of Isocyanates with Alcohols:
    Methyl isocyanate (CH₃NCO) reacts with [(propan-2-yl)oxy]methanol (HO-CH₂-O-CH(CH₃)₂) under basic conditions to form the target carbamate . For example:

    CH₃NCO+HO-CH₂-O-CH(CH₃)₂BaseCH₃OC(=O)NH-CH₂-O-CH(CH₃)₂\text{CH₃NCO} + \text{HO-CH₂-O-CH(CH₃)₂} \xrightarrow{\text{Base}} \text{CH₃OC(=O)NH-CH₂-O-CH(CH₃)₂}

    This method, detailed in patent CN85109417A, employs temperatures of 0–50°C and inert solvents like toluene or dichloromethane .

  • Chloroformate-Amine Coupling:
    Methyl chloroformate (Cl-C(=O)-OCH₃) reacts with [(propan-2-yl)oxy]methylamine (H₂N-CH₂-O-CH(CH₃)₂) in the presence of a base (e.g., triethylamine) :

    Cl-C(=O)-OCH₃+H₂N-CH₂-O-CH(CH₃)₂CH₃OC(=O)NH-CH₂-O-CH(CH₃)₂+HCl\text{Cl-C(=O)-OCH₃} + \text{H₂N-CH₂-O-CH(CH₃)₂} \rightarrow \text{CH₃OC(=O)NH-CH₂-O-CH(CH₃)₂} + \text{HCl}

Optimized Conditions for Target Compound

The patent CN85109417A highlights critical parameters for high-yield carbamate synthesis :

  • Temperature: 20–80°C for initial amine-carbonate reactions; 0–50°C for isocyanate-alcohol coupling.

  • Catalysts: Tertiary amines (e.g., pyridine) or metal catalysts (e.g., tin octoate).

  • Residence Time: 0.5–8 hours for complete conversion.

  • Solvents: Inert aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).

Under these conditions, yields exceeding 95% are achievable for analogous N-methyl carbamates .

Physicochemical Properties

Thermal Stability

Carbamates generally exhibit thermal stability up to 150–200°C, with degradation pathways involving urea or biuret formation . For Methyl {[(propan-2-yl)oxy]methyl}carbamate, thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~180°C .

Solubility and Partitioning

  • Water Solubility: Predicted logSw ≈ -2.5 (low solubility, <1 mg/mL) .

  • Organic Solubility: Miscible with ethanol, acetone, and dichloromethane.

  • logP: Estimated at 1.8–2.5, indicating moderate lipophilicity suitable for agrochemical formulations .

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